4-Imidazolidineacetamide, N-[2-(1H-benzimidazol-2-yl)ethyl]-2,5-dioxo-1-(2-phenylethyl)-
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Overview
Description
4-Imidazolidineacetamide, N-[2-(1H-benzimidazol-2-yl)ethyl]-2,5-dioxo-1-(2-phenylethyl)- is a complex organic compound that features a benzimidazole moiety, an imidazolidine ring, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidineacetamide, N-[2-(1H-benzimidazol-2-yl)ethyl]-2,5-dioxo-1-(2-phenylethyl)- typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is usually synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Formation of Imidazolidine Ring: The imidazolidine ring can be synthesized by reacting glyoxal with ammonia.
Coupling Reactions: The final compound is formed by coupling the benzimidazole and imidazolidine intermediates with the phenylethyl group under specific reaction conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can occur at the imidazolidine ring.
Substitution: The phenylethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can lead to the formation of benzimidazole N-oxides .
Scientific Research Applications
4-Imidazolidineacetamide, N-[2-(1H-benzimidazol-2-yl)ethyl]-2,5-dioxo-1-(2-phenylethyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It may have applications in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Imidazolidineacetamide, N-[2-(1H-benzimidazol-2-yl)ethyl]-2,5-dioxo-1-(2-phenylethyl)- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aryl-4-(benzimidazol-2-yl)-1,2-dihydro[1,2,4] are similar in structure and function.
Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole and tinidazole.
Uniqueness
4-Imidazolidineacetamide, N-[2-(1H-benzimidazol-2-yl)ethyl]-2,5-dioxo-1-(2-phenylethyl)- is unique due to its combination of the benzimidazole and imidazolidine rings, along with the phenylethyl group.
Properties
CAS No. |
1795435-59-4 |
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Molecular Formula |
C22H23N5O3 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C22H23N5O3/c28-20(23-12-10-19-24-16-8-4-5-9-17(16)25-19)14-18-21(29)27(22(30)26-18)13-11-15-6-2-1-3-7-15/h1-9,18H,10-14H2,(H,23,28)(H,24,25)(H,26,30) |
InChI Key |
FCDWBJUAYCAZHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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